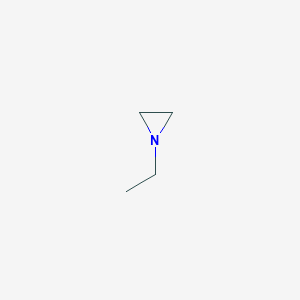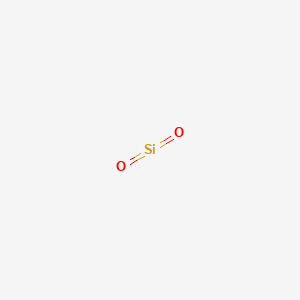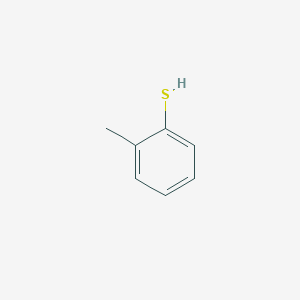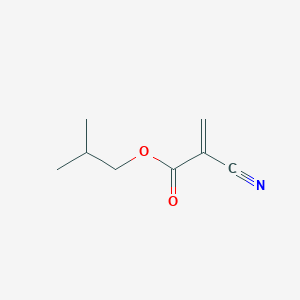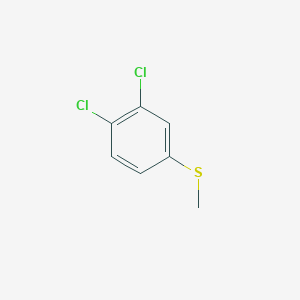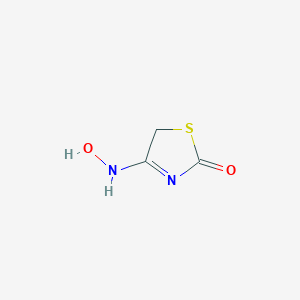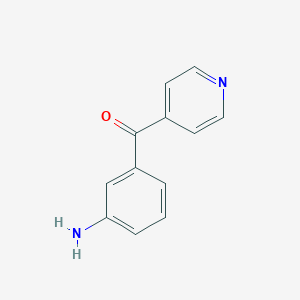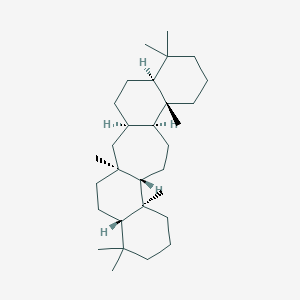
Serratane I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serratane I is a natural product isolated from the marine bacterium Serratia sp. Its unique structure and biological activities have attracted the attention of many researchers in the field of drug discovery.
Mécanisme D'action
The exact mechanism of action of Serratane I is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting the activity of enzymes involved in cell wall synthesis or by disrupting the integrity of the cell membrane.
Effets Biochimiques Et Physiologiques
Serratane I has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Serratane I in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Orientations Futures
There are several future directions for research on Serratane I. One area of interest is the development of more efficient synthetic methods for obtaining this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Serratane I and its effects on different biological processes.
Méthodes De Synthèse
Serratane I is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed to obtain this compound. One of the most successful methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. This method has been used to synthesize Serratane I in both enantiomeric forms.
Applications De Recherche Scientifique
Serratane I has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to have immunomodulatory properties. These activities make Serratane I a promising candidate for drug development.
Propriétés
Numéro CAS |
18046-88-3 |
|---|---|
Nom du produit |
Serratane I |
Formule moléculaire |
C30H52 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
Clé InChI |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Synonymes |
β-Serratane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



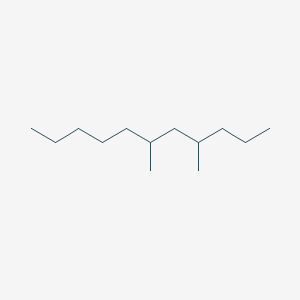
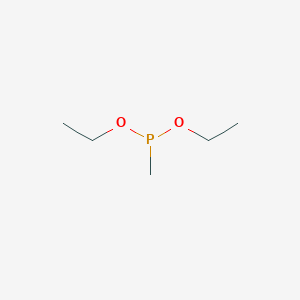
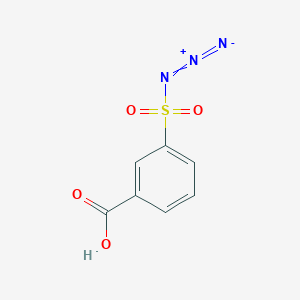
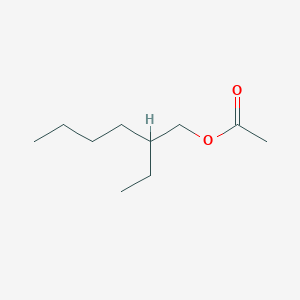
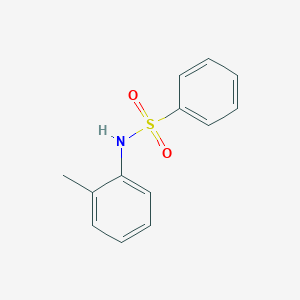
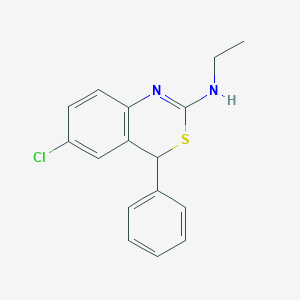
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
